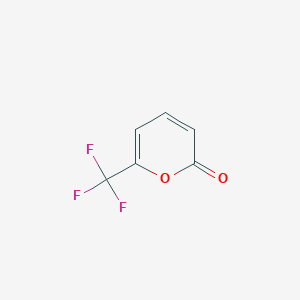

6-(Trifluoromethyl)-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years . For instance, a study describes the synthesis and properties of 6-trifluoromethyl-substituted thiopyrano derivatives . The process involved a [3+2] cycloaddition reaction of ethyl cyanocarboxylate N-oxide and 6-trifluoromethyl-2H-thiopyran, followed by further transformations .Chemical Reactions Analysis

The trifluoromethyl group has been incorporated into organic motifs through various chemical reactions . These reactions often involve transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Scientific Research Applications

Synthesis and Chemical Properties

- 6-(Trifluoromethyl)-2H-pyran-2-one and its derivatives have been utilized in the synthesis of various compounds. For example, 3-acylamino-6-polyfluoroalkyl-2H-pyran2-ones have been synthesized from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines in high yields, demonstrating their utility in chemical synthesis (Gerus et al., 2005).

Versatile Chemical Properties

- The compound has shown to be an important building-block in the synthesis of various CF3-containing cycloadducts, trifluoromethylated aromatic, and heteroaromatic compounds. This is due to its reactivity as both a conjugated cyclic diene and an electrophile, allowing for a range of chemical reactions and syntheses (Usachev, 2015).

Computational Studies

- Computational studies have been conducted on the reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, providing insights into the reaction mechanisms and potential applications in chemical synthesis (Ota et al., 2012).

Applications in Coupling Reactions

- This compound derivatives have been demonstrated as applicable in coupling reactions directly onto the ring. This makes them useful for the preparation of highly substituted compounds, showcasing their versatility in organic synthesis (Donslund et al., 2015).

Synthesis of Various Derivatives

- Efficient synthesis methods have been developed for various derivatives of this compound. These methods highlight the compound's role in the creation of a diverse array of chemical structures (Marangoni et al., 2018).

Combined Computational and Experimental Studies

- Studies combining computational and experimental approaches have been conducted to analyze the reactivity and selectivity of 2-trifluoromethylated oxidopyrylium species, further elucidating the compound's chemical behavior (Yamamoto et al., 2022).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-(trifluoromethyl)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQKXCSRGSEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2395113.png)

![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)